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Compound of Interest

Compound Name: INCB38579

Cat. No.: B15609461 Get Quote

Head-to-Head Comparison: INCB062079 vs.
Roblitinib (FGF401)
In the landscape of targeted cancer therapies, inhibitors of the Fibroblast Growth Factor

Receptor 4 (FGFR4) have emerged as a promising strategy, particularly for hepatocellular

carcinoma (HCC) driven by the FGF19-FGFR4 signaling axis. This guide provides a detailed,

data-driven comparison of two key selective FGFR4 inhibitors: INCB062079, developed by

Incyte Corporation, and roblitinib (FGF401), developed by Novartis. This comparison is

intended for researchers, scientists, and drug development professionals to provide an

objective overview of their biochemical, preclinical, and clinical profiles.

At a Glance: Key Characteristics
Feature INCB062079 Roblitinib (FGF401)

Mechanism of Action

Oral, selective, irreversible

inhibitor of FGFR4. Binds to

Cys552 in the active site.[1][2]

Oral, selective, reversible-

covalent inhibitor of FGFR4.

Forms a hemithioacetal with

Cys552.[3][4][5][6]

Developer Incyte Corporation Novartis

Development Status
Clinical development

terminated.[7]

Phase 1/2 clinical trials

completed.[8][9][10]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15609461?utm_src=pdf-interest
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/fgfr4-antagonist-incb062079
https://aacrjournals.org/cancerres/article/77/13_Supplement/2100/617700/Abstract-2100-Selective-inhibition-of-FGFR4-by
https://drughunter.com/molecule/fgf401-roblitinib-moty
https://oak.novartis.com/42502/
https://www.researchgate.net/publication/344281100_Discovery_of_Roblitinib_FGF401_as_a_Reversible-Covalent_Inhibitor_of_the_Kinase_Activity_of_Fibroblast_Growth_Factor_Receptor_4
https://pubmed.ncbi.nlm.nih.gov/32930584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10042765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9161616/
https://pubmed.ncbi.nlm.nih.gov/35728123/
https://www.researchgate.net/publication/363758644_Integration_of_pharmacokinetics_pharmacodynamics_safety_and_efficacy_into_model-informed_dose_selection_in_oncology_first-in-human_study_a_case_of_roblitinib_FGF401
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biochemical and Cellular Activity
Both INCB062079 and roblitinib are highly potent and selective inhibitors of FGFR4. Their

activity has been characterized in various biochemical and cellular assays.

Parameter INCB062079 Roblitinib (FGF401)

FGFR4 IC50 Low nanomolar potency.[2] 1.1 - 2.4 nM.[11][12][13][14]

Selectivity

>250-fold vs FGFR1/2/3; >800-

fold vs a large kinase panel.[2]

[15]

>1000-fold against other

kinases, including FGFR1/2/3.

[12][14]

Cellular Potency
EC50 < 200 nM in FGF19-

amplified HCC cell lines.[2]

IC50 of 9-12 nM in sensitive

HCC cell lines (Hep3B, HUH7,

JHH7).[11]

Preclinical Efficacy
The anti-tumor activity of both compounds has been evaluated in preclinical models of HCC

with FGF19/FGFR4 pathway activation.

Model INCB062079 Roblitinib (FGF401)

Subcutaneous Xenografts

Dose-dependent tumor growth

inhibition and regressions at

tolerated doses (10-30 mg/kg

BID).[2][15]

Robust dose-dependent tumor

regression/stasis in cell-line

and patient-derived xenografts.

[8][16][17]

Orthotopic Xenografts

Strong suppression of plasma

alpha-fetoprotein (AFP) and

FGF19 levels, correlating with

reduced liver tumor mass.[15]

Not explicitly detailed in the

provided results.

Patient-Derived Xenografts

(PDX)

50-66% tumor growth

reduction in HCC PDX models

with FGF19 amplification.[15]

Remarkable anti-tumor activity

in FGF19, FGFR4, and KLB

positive PDX models.[12][16]

[17]
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Clinical Trial Overview
Both INCB062079 and roblitinib have been evaluated in first-in-human clinical trials.

Aspect
INCB062079
(NCT03144661)

Roblitinib (FGF401)
(NCT02325739)

Phase Phase 1.[18] Phase 1/2.[8][14][19]

Patient Population Advanced solid tumors.[18]

HCC and other solid tumors

with FGFR4/KLB expression.

[8][14][19]

Key Outcomes

Study terminated before

establishing MTD due to slow

accrual. Demonstrated a

manageable safety profile and

evidence of target inhibition.

One partial response was

observed.[7][18][20]

Recommended Phase 2 Dose

(RP2D) established at 120 mg

once daily. Showed a

manageable safety profile and

preliminary signs of efficacy,

with objective responses

observed.[8][14]

Common Adverse Events

Diarrhea (60.9%), fatigue

(56.5%), nausea (47.8%).[7]

[18][20]

Diarrhea (73.8%), increased

AST (47.5%), increased ALT

(43.8%).[8]

Signaling Pathways and Experimental Workflow
FGFR4 Signaling Pathway
The FGF19/FGFR4 signaling pathway plays a crucial role in regulating bile acid metabolism

and hepatocyte proliferation. Dysregulation of this pathway is a key driver in a subset of HCCs.
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Caption: The FGF19/FGFR4 signaling cascade and points of inhibition.

Experimental Workflow for Inhibitor Evaluation
A typical preclinical workflow for evaluating FGFR4 inhibitors involves a series of in vitro and in

vivo experiments to determine potency, selectivity, and anti-tumor activity.
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Experimental Workflow for FGFR4 Inhibitor Evaluation

Biochemical Kinase Assay
(IC50 Determination)
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Caption: A standard workflow for the preclinical evaluation of FGFR4 inhibitors.

Detailed Experimental Protocols
Biochemical Kinase Assays (for IC50 determination):

Principle: To measure the half-maximal inhibitory concentration (IC50) of the compound

against the target kinase.

General Protocol: Recombinant human FGFR4 kinase domain is incubated with a specific

substrate (e.g., a synthetic peptide) and ATP in a reaction buffer. The test compound
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(INCB062079 or roblitinib) is added at various concentrations. The kinase reaction is allowed

to proceed for a defined period at a specific temperature (e.g., 30°C). The amount of

phosphorylated substrate is then quantified, typically using a luminescence-based or

fluorescence-based method. The IC50 value is calculated by fitting the dose-response data

to a four-parameter logistic equation. For covalent inhibitors, pre-incubation time of the

inhibitor with the enzyme before the addition of ATP is a critical parameter.

Cell Proliferation Assays:

Principle: To determine the effect of the inhibitor on the growth of cancer cell lines.

General Protocol: HCC cell lines with known FGF19/FGFR4 status (e.g., Hep3B, HUH7 with

FGF19 amplification, and insensitive lines as controls) are seeded in 96-well plates and

allowed to adhere overnight. The cells are then treated with a range of concentrations of the

test compound. After a defined incubation period (e.g., 72 hours), cell viability is assessed

using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an

indicator of metabolically active cells. The EC50 value, the concentration that inhibits cell

growth by 50%, is determined from the dose-response curve.

In Vivo Tumor Xenograft Studies:

Principle: To evaluate the anti-tumor efficacy of the compound in a living organism.

General Protocol: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously

or orthotopically implanted with a suspension of a human HCC cell line (e.g., Hep3B) or

fragments from a patient-derived tumor. Once tumors reach a palpable size (e.g., 100-200

mm³), the animals are randomized into vehicle control and treatment groups. The test

compound is administered orally at one or more dose levels, typically once or twice daily.

Tumor volume is measured regularly (e.g., twice a week) with calipers. At the end of the

study, tumors and other tissues may be collected for pharmacodynamic biomarker analysis

(e.g., western blotting for pFGFR4).

Conclusion
Both INCB062079 and roblitinib (FGF401) are potent and highly selective inhibitors of FGFR4

that have demonstrated significant preclinical anti-tumor activity in models of HCC driven by

FGF19/FGFR4 signaling. While INCB062079's clinical development was halted, roblitinib has

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


progressed further, with a recommended Phase 2 dose established. The on-target adverse

events, primarily gastrointestinal and hepatic, are consistent with the mechanism of action of

FGFR4 inhibition and its role in bile acid homeostasis. The data presented here provide a basis

for understanding the similarities and differences between these two molecules and for

informing future research and development of FGFR4-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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